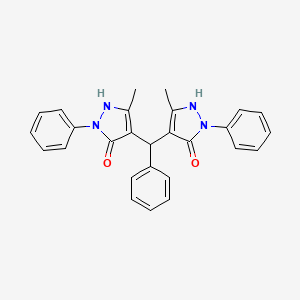

4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Description

Properties

IUPAC Name |

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-phenylmethyl]-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2/c1-18-23(26(32)30(28-18)21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24-19(2)29-31(27(24)33)22-16-10-5-11-17-22/h3-17,25,28-29H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQILIQDJMSNNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . Another efficient method involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel, heterogeneous, and reusable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the green and efficient synthetic protocols mentioned above can be scaled up for industrial applications, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Table 1: Synthetic Protocols and Yields

-

Key Reactants :

-

Aryl aldehydes (e.g., benzaldehyde, substituted benzaldehydes)

-

Ethyl acetoacetate and phenylhydrazine as precursors for pyrazolone formation.

-

-

Product Diversity : Substituents on the aryl aldehyde directly influence the bis-pyrazolone scaffold, enabling derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -Cl, -CF₃) .

Reaction Mechanisms and Kinetics

The synthesis proceeds via tandem Knoevenagel-Michael addition (Figure 1):

-

Knoevenagel Step : Condensation of ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-5-pyrazolone.

-

Michael Addition : Reaction of pyrazolone with aryl aldehyde to form the bis-pyrazolone product .

Kinetic Insights :

-

Ce(SO₄)₂·4H₂O accelerates the reaction by acting as a Brønsted acid, stabilizing intermediates .

-

Ionic liquids like [Et₃NH][HSO₄] enhance nucleophilicity via H-bonding interactions, reducing activation energy .

Table 2: Catalyst Performance Comparison

| Catalyst Type | Reusability | Turnover Frequency (TOF) | Environmental Impact |

|---|---|---|---|

| Ce(SO₄)₂·4H₂O | 5 cycles | 12.4 h⁻¹ | Low (solvent-free) |

| Boehmite nanoparticles | 4 cycles | 8.7 h⁻¹ | Moderate (ethanol) |

| [Et₃NH][HSO₄] | 6 cycles | 10.2 h⁻¹ | Low (solvent-free) |

-

Heterogeneous Catalysts : Boehmite nanoparticles and Ce(SO₄)₂·4H₂O enable easy separation and reuse without significant activity loss .

-

Homogeneous Catalysts : Ionic liquids offer high efficiency but require post-reaction recovery .

Functionalization and Substituent Effects

Substituents on the aryl aldehyde significantly impact reaction efficiency:

Table 3: Substituent Effects on Yield

-

Steric Effects : Ortho-substituted aldehydes show reduced yields due to hindered access to the active site .

Solvent-Free Methodologies

Solvent-free protocols minimize environmental impact and reduce reaction times:

Scientific Research Applications

Biological Activities

Research has demonstrated that 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits significant biological activities:

- Antioxidant Properties :

- Anticancer Activity :

Industrial Applications

Given its versatile chemical structure and biological properties, 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) holds promise in various industrial applications:

-

Pharmaceuticals :

- The compound's ability to act as an antioxidant and anticancer agent positions it as a candidate for drug development in oncology and preventive medicine.

-

Agricultural Chemicals :

- Its antioxidant properties may also find applications in developing agrochemicals that protect crops from oxidative stress.

Table 1: Synthesis Conditions and Yields

| Reaction Type | Catalyst | Temperature | Yield (%) | Time (min) |

|---|---|---|---|---|

| One-Pot Multicomponent Reaction | Cellulose Sulfuric Acid | Reflux | 81 - 98 | 5 - 12 |

| Tandem Knoevenagel-Michael Reaction | Ce(SO₄)₂·4H₂O | 125 °C | High | Short |

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) | Cytotoxicity (RKO Cells) |

|---|---|---|---|

| 4,4'-(Phenylmethylene)bis(3-methyl...) | Higher than Ascorbic Acid | <10 | Yes |

| Other Derivatives | Varies | Varies | Yes/No |

Mechanism of Action

The mechanism of action of 4,4’-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with cellular proteins and pathways. For instance, it activates autophagy proteins as a survival mechanism and induces p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): Similar structure with different aryl groups.

Bis(pyrazolyl)methanes: General class of compounds with similar core structures.

Uniqueness

4,4’-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is unique due to its specific phenylmethylene bridge, which imparts distinct biological activities compared to other bis(pyrazolyl)methanes .

Biological Activity

4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), a bispyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through various methods, including one-pot multicomponent reactions, and exhibits promising antioxidant and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis Methods

The synthesis of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves the condensation of aryl aldehydes with 3-methyl-1-phenyl-5-pyrazolone. Various catalysts have been employed to enhance yield and efficiency:

Antioxidant Activity

The antioxidant activity of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicate that several derivatives of this compound exhibit significant radical scavenging activity:

| Compound | IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound 3i | 6.2 ± 0.6 | More active |

| Compound 3c | 20.9 | Less active |

| Ascorbic Acid | - | Standard reference |

The study found that most derivatives demonstrated better radical scavenging activity than ascorbic acid, with compound 3i being particularly potent .

Anticancer Activity

In vitro studies on colorectal RKO carcinoma cells revealed that certain derivatives possess cytotoxic properties. Notably:

- Compound 3i exhibited an IC50 of 9.9 ± 1.1 µM , indicating strong cytotoxicity against RKO cells.

- The mechanism of action involves activation of autophagy proteins and p53-mediated apoptosis pathways .

The anticancer effects of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives are linked to their ability to induce apoptosis and autophagy in cancer cells:

-

Apoptosis Induction :

- The treatment with these compounds activates p53, leading to increased expression of p21, which is associated with cell cycle arrest.

- Compounds stimulate apoptotic pathways resulting in cancer cell death.

- Autophagy Activation :

Case Studies

A recent study synthesized various derivatives of the compound and assessed their biological activities:

- Synthesis : Derivatives were synthesized using sodium acetate as a catalyst at room temperature with high yields.

- Biological Evaluation : Each derivative was tested for antioxidant and anticancer activities. Most exhibited superior radical scavenging capabilities compared to standard antioxidants.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) to achieve high yields and environmental sustainability?

- Methodological Answer: Synthesis optimization involves selecting catalysts (e.g., PEG-SO₃H for aqueous reactions , phosphomolybdic acid in ethanol , or Ce(SO₄)₂·4H₂O ), solvent systems (water or ethanol ), and reaction conditions (room temperature vs. reflux ). Green protocols emphasize catalyst-free methods , recyclable heterogeneous catalysts like Cu-ZnO nanoparticles , or ultrasound-assisted reactions . Yield improvements are achieved through tandem Knoevenagel-Michael reactions, with yields exceeding 90% in optimized conditions .

Q. How can researchers confirm the structural integrity and purity of synthesized derivatives?

- Methodological Answer: Structural confirmation relies on ¹H NMR (δ 2.33 ppm for CH₃, δ 4.97 ppm for CH ), ¹³C NMR, and IR spectroscopy (e.g., 3445 cm⁻¹ for -OH stretching ). Melting points (e.g., 170–172°C ) and chromatographic techniques (TLC ) validate purity. Full spectral data for substituted analogs (e.g., 4-methoxyphenyl derivatives ) are critical for comparison.

Q. What biological activities have been reported, and what methodologies evaluate these properties?

- Methodological Answer: The compound exhibits anti-inflammatory, antimicrobial, and antioxidant activities . In vitro assays (e.g., COX-2 inhibition ) and molecular docking studies (e.g., binding affinity analysis against COX-2 ) are standard. Antibacterial screening uses agar diffusion methods, while antioxidant activity is measured via DPPH radical scavenging .

Q. How do catalytic systems influence reaction efficiency in synthesizing this compound?

- Methodological Answer: Homogeneous catalysts like PEG-SO₃H reduce reaction times to 2–3 hours , while heterogeneous catalysts (e.g., cellulose sulfuric acid or [TMEDSA][HSO₄]₂ ) enable recyclability. Nanoparticle catalysts (Cu-ZnO) achieve 96% yields under reflux . Catalyst-free protocols under ultrasound irradiation offer eco-friendly alternatives with 98% yields .

Advanced Research Questions

Q. What mechanistic insights exist for the Knoevenagel-Michael cascade reaction in forming this compound?

- Methodological Answer: The reaction proceeds via a two-step mechanism: (1) Knoevenagel condensation between aldehyde and pyrazolone, followed by (2) Michael addition of a second pyrazolone unit . Computational studies suggest proton transfer and intermediate stabilization by Brønsted acid catalysts . Solvent polarity (e.g., water) accelerates the reaction by stabilizing charged intermediates .

Q. How can computational methods predict the bioactivity of derivatives?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like COX-2, identifying hydrogen bonding and hydrophobic interactions . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the arylaldehyde) with bioactivity .

Q. What strategies resolve contradictions in reported reaction yields and conditions?

- Methodological Answer: Discrepancies arise from catalyst efficiency (e.g., PEG-SO₃H vs. phosphomolybdic acid ), solvent choice (water vs. ethanol ), and temperature. Systematic comparisons (e.g., Table 4 in ) highlight optimal conditions: room-temperature, catalyst-free protocols yield 98% , while K₂CO₃-assisted methods require 12 hours for 85% yields .

Q. How do multi-component reactions enhance synthesis efficiency?

- Methodological Answer: One-pot pseudo-five-component reactions (e.g., using phenylhydrazine, ethyl acetoacetate, and aldehydes ) reduce steps and improve atom economy. Microwave irradiation or ionic liquid catalysts shorten reaction times to 10–30 minutes with yields >90%.

Q. What role do heterocyclic intermediates play in chemical transformations of this compound?

- Methodological Answer: The bis-pyrazolylmethane core serves as a precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines ). Functionalization at the methylene bridge or pyrazole rings enables coordination chemistry (e.g., metal chelation ) and pharmacological derivatization .

Notes

- Green Chemistry: Catalyst-free and aqueous protocols align with sustainability goals.

- Advanced Characterization: HRMS and X-ray crystallography (where available) are recommended for novel derivatives .

- Contradictions: Always cross-validate spectral data with literature (e.g., ¹H NMR δ 7.72 ppm for aromatic protons ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.